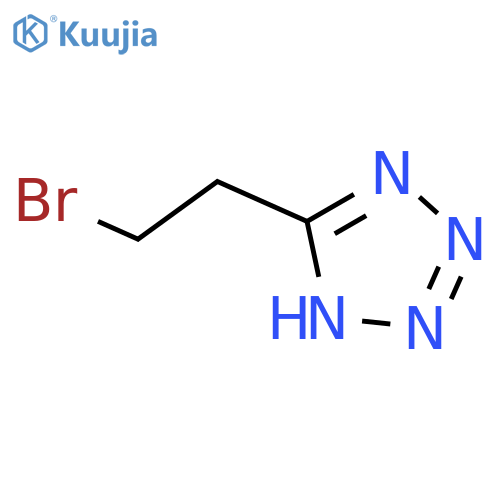Cas no 82049-79-4 (5-(2-bromoethyl)-1H-1,2,3,4-tetrazole)

82049-79-4 structure
商品名:5-(2-bromoethyl)-1H-1,2,3,4-tetrazole
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(2-Bromo ethyl)-1h-tetrazole
- 5-(2-bromoethyl)-1H-1,2,3,4-tetrazole
- EN300-1196176
- SCHEMBL26915818
- 5-(2-bromoethyl)-2H-tetrazole
- SCHEMBL21582475
- 828-499-8
- 5-(2-bromoethyl)-1H-tetrazole
- 82049-79-4
- DB-368000
-
- インチ: InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
- InChIKey: IUORGRIVAYGYGM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 175.96976Da
- どういたいしつりょう: 175.96976Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 68.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196176-1.0g |
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole |
82049-79-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1196176-5000mg |
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole |
82049-79-4 | 95.0% | 5000mg |
$2858.0 | 2023-10-03 | |
| Aaron | AR00GAE5-100mg |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 100mg |
$496.00 | 2025-02-14 | |
| Aaron | AR00GAE5-250mg |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 250mg |
$695.00 | 2025-02-14 | |
| 1PlusChem | 1P00GA5T-500mg |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 500mg |
$1012.00 | 2024-04-21 | |
| Aaron | AR00GAE5-500mg |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 500mg |
$1081.00 | 2025-02-14 | |
| Aaron | AR00GAE5-2.5g |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 2.5g |
$2681.00 | 2025-02-14 | |
| 1PlusChem | 1P00GA5T-5g |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 5g |
$3595.00 | 2024-04-21 | |
| Aaron | AR00GAE5-10g |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 10g |
$5850.00 | 2023-12-15 | |
| 1PlusChem | 1P00GA5T-2.5g |
5-(2-BroMo ethyl)-1H-tetrazole |
82049-79-4 | 95% | 2.5g |
$2449.00 | 2024-04-21 |
5-(2-bromoethyl)-1H-1,2,3,4-tetrazole 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
82049-79-4 (5-(2-bromoethyl)-1H-1,2,3,4-tetrazole) 関連製品
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量